Glyceric acid

概述

描述

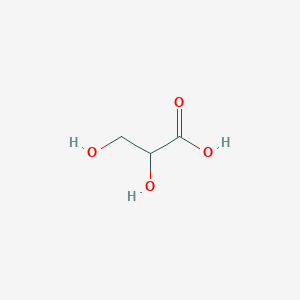

它是一种由甘油衍生的三碳糖酸,是多种代谢途径的关键中间体,包括糖酵解和丝氨酸降解 。该化合物以D-型和L-型对映异构体的消旋混合物形式存在。

准备方法

合成路线和反应条件: DL-甘油酸可以通过甘油的氧化来合成。 一种常见的方法是用硝酸作为氧化剂:[ \text{HOCH}2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] 催化氧化方法也已开发出来,利用铂或钯等催化剂在较温和的条件下促进反应 {_svg_2}.

工业生产方法: DL-甘油酸的生物技术生产涉及使用醋酸菌,如醋杆菌属,它们可以在有氧条件下将甘油转化为DL-甘油酸。 优化甘油浓度和通气速率可以产生高浓度的DL-甘油酸 .

反应类型:

氧化: DL-甘油酸可以进一步氧化生成酒石酸。

还原: 它可以在特定条件下被还原为甘油。

酯化: 与醇反应生成酯。

酰胺化: 与胺反应生成酰胺.

常用试剂和条件:

氧化: 硝酸、氧气或催化体系。

还原: 在催化剂存在下氢气。

酯化: 醇和酸催化剂。

酰胺化: 胺和偶联剂.

主要产品:

氧化: 酒石酸。

还原: 甘油。

酯化: 甘油酸酯。

酰胺化: 甘油酸酰胺.

科学研究应用

Biotechnological Production

Glyceric acid is primarily produced through the microbial fermentation of glycerol, a by-product of biodiesel production. Recent studies have shown that specific strains of acetic acid bacteria can convert glycerol into D-glyceric acid with yields exceeding 80 g/L under optimized conditions . This biotechnological approach not only enhances the value of glycerol but also provides a sustainable method for producing this compound.

This compound has been found to possess various biological activities:

- Cell Viability and Collagen Production : Research indicates that this compound and its glucosyl derivatives can enhance the viability of skin cells and promote collagen production in vitro . This suggests potential applications in dermatological formulations aimed at improving skin health.

- Protective Effects : this compound derivatives have demonstrated protective effects against heat-induced protein aggregation, which could be beneficial in developing therapeutic agents for conditions associated with protein misfolding .

Functional Materials

This compound is being explored for its use in developing bio-related functional materials:

- Surfactants : The sodium salt of diacylated this compound exhibits superior surface tension-lowering activity, making it a candidate for use in surfactants and emulsifiers in cosmetic and pharmaceutical formulations .

- Hydrogel Formation : this compound can be utilized to create hydrogels with unique properties suitable for drug delivery systems, enhancing the stability and release profiles of active pharmaceutical ingredients .

Environmental Applications

The microbial production of this compound from raw glycerol not only provides a value-added product but also contributes to waste management by utilizing glycerol, which is often considered an environmental pollutant. This bioconversion process highlights the role of this compound in sustainable practices within the chemical industry.

Astrobiological Significance

Recent research has indicated that this compound may play a role in the origins of life. Studies conducted under simulated extraterrestrial conditions have successfully synthesized this compound from carbon dioxide-rich icy environments . This finding suggests that this compound could have been present on early Earth or delivered via comets, contributing to the biochemical processes necessary for life.

Case Study 1: Dermatological Applications

A study investigated the effects of this compound on skin fibroblasts, revealing that it significantly increases cell proliferation and collagen synthesis. This research supports the potential use of this compound in anti-aging skincare products.

Case Study 2: Bioconversion Processes

Research focusing on optimizing fermentation conditions for D-glyceric acid production demonstrated that varying aeration rates and glycerol concentrations could enhance yields. The study utilized Gluconobacter frateurii as a model organism, showcasing effective biotechnological approaches to produce high-value chemicals from renewable resources.

Data Table: Summary of this compound Applications

作用机制

DL-甘油酸主要通过其参与代谢途径发挥作用。它是糖酵解中的中间体,在那里它被磷酸化形成3-磷酸甘油酸,然后进入糖酵解途径。 它还在丝氨酸降解中起作用,在那里它被转化为丙酮酸 .

类似化合物:

甘油: DL-甘油酸的母体化合物。

酒石酸: DL-甘油酸的氧化产物。

甘油酸酯: DL-甘油酸的酯衍生物.

独特性: DL-甘油酸因其双羟基和羧酸官能团而独一无二,使其在合成和生物过程中成为通用的中间体。 它能够参与各种化学反应以及在代谢途径中的作用,使其区别于其他类似化合物 .

相似化合物的比较

Glycerol: The parent compound from which DL-Glyceric Acid is derived.

Tartronic Acid: An oxidation product of DL-Glyceric Acid.

Glyceric Acid Esters: Ester derivatives of DL-Glyceric Acid.

Uniqueness: DL-Glyceric Acid is unique due to its dual hydroxyl groups and carboxylic acid functionality, making it a versatile intermediate in both synthetic and biological processes. Its ability to participate in various chemical reactions and its role in metabolic pathways distinguish it from other similar compounds .

常见问题

Q. What analytical methods are recommended for detecting and quantifying glyceric acid in biological samples?

Basic

To detect this compound in complex biological matrices like serum, employ 2D NMR spectroscopy (e.g., HSQC, TOCSY) for structural identification, as it resolves overlapping signals in polar metabolites . For quantification, pair high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) using isotopically labeled internal standards (e.g., -glyceric acid) to ensure precision. Validate methods with spike-recovery experiments to account for matrix effects .

Q. How can researchers resolve contradictions in this compound excretion levels observed across metabolic studies?

Advanced

Contradictions often arise from variability in sample preparation or analytical sensitivity. Use meta-analysis frameworks to harmonize

Standardize protocols : Ensure uniform sample collection (e.g., fasting vs. postprandial) and storage conditions (−80°C with protease inhibitors).

Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables like diet or comorbidities.

Cross-validation : Replicate findings in independent cohorts using orthogonal methods (e.g., NMR and LC-MS) .

Q. What metabolic pathways involve this compound, and how do they relate to rare diseases?

Basic

this compound is a key intermediate in glycerolipid metabolism and the pentose phosphate pathway . Mutations in GLYCTK (glycerate kinase) disrupt its conversion to hydroxypyruvate, leading to D-glyceric aciduria , characterized by neurological impairments. Conversely, L-glyceric aciduria stems from defects in HOGA1, causing renal dysfunction. Study these pathways using CRISPR-edited cell models to map enzyme kinetics and substrate specificity .

Q. What experimental parameters are critical for studying this compound’s role in prebiotic phosphorylation reactions?

Advanced

Simulate prebiotic conditions by:

pH control : Maintain mildly alkaline conditions (pH 8–9) to favor phosphorylation.

Temperature gradients : Use hydrothermal vent analogs (60–80°C) to assess thermal stability.

Mineral catalysis : Test montmorillonite clays or hydroxyapatite as catalysts for this compound phosphorylation. Monitor reaction progress via -NMR to track phosphate incorporation .

Q. How should researchers design in vitro models to investigate this compound’s biomedical applications?

Basic

For toxicity or efficacy studies:

Cell lines : Use primary hepatocytes or renal proximal tubule cells to model metabolic and excretory roles.

Dose-response curves : Titrate this compound (0.1–10 mM) to identify therapeutic vs. cytotoxic thresholds.

Controls : Include α-ketoglutarate or glycolate as comparators to assess pathway specificity .

Q. What strategies are effective for integrating this compound data into multi-omics frameworks?

Advanced

Combine metabolomics with transcriptomics/proteomics :

Correlation networks : Use WGCNA (weighted gene co-expression network analysis) to link this compound levels to gene clusters (e.g., GLYCTK, HOGA1).

Pathway enrichment : Tools like MetaboAnalyst or KEGG mapper contextualize findings within broader metabolic networks.

Machine learning : Train classifiers on integrated datasets to predict disease phenotypes .

Q. How can researchers address challenges in quantifying this compound isomers (D- vs. L-forms)?

Basic

Differentiate isomers using chiral chromatography (e.g., Chiralpak IG-U column) with a mobile phase of hexane:isopropanol:trifluoroacetic acid (90:10:0.1). Validate enantiomeric resolution via circular dichroism (CD) spectroscopy. For high-throughput workflows, adopt enzymatic assays with isomer-specific dehydrogenases .

Q. What evidence supports this compound’s relevance in prebiotic chemistry, and how can this be tested experimentally?

Advanced

Theoretical models suggest this compound’s phosphorylation under prebiotic conditions could yield precursors to ATP. Test this via:

Abiotic synthesis : React glyceraldehyde with phosphate donors (e.g., ammonium dihydrogen phosphate) under UV irradiation.

Stability assays : Use Arrhenius plots to determine activation energy for decomposition.

Comparative analysis : Contrast with other sugar acids (e.g., tartaric acid) to assess uniqueness .

Q. How do environmental factors (e.g., diet, microbiota) influence this compound levels in human cohorts?

Advanced

Design longitudinal studies with:

Dietary logs : Track intake of glycerol-rich foods (e.g., fermented beverages).

Microbiome profiling : Correlate fecal microbiota (e.g., Bifidobacterium) with urinary this compound via 16S rRNA sequencing.

Causal inference : Apply Mendelian randomization to disentangle genetic vs. environmental contributions .

Q. What statistical approaches are optimal for analyzing this compound’s association with metabolic syndrome?

Basic

Use multivariate logistic regression adjusted for age, BMI, and insulin resistance. Stratify analyses by sex due to hormonal modulation of glycerate metabolism. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with 95% confidence intervals .

属性

IUPAC Name |

2,3-dihydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNPOMFGQQGHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43110-90-3 (mono-potassium salt) | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80861979 | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-81-4, 600-19-1 | |

| Record name | Glyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glyceric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyceric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 600-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KH64UX7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。